molecular formula C8H12N2O2 B1500498 Ethyl 1-ethyl-1H-imidazole-4-carboxylate CAS No. 675149-81-2

Ethyl 1-ethyl-1H-imidazole-4-carboxylate

Cat. No.: B1500498
CAS No.: 675149-81-2
M. Wt: 168.19 g/mol
InChI Key: YIKXHATZWFVXKG-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the 1-position and a carboxylate ester functional group at the 4-position of the imidazole ring.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1-ethyl-1H-imidazole-4-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of solid acid catalysts, such as zeolites, can enhance the efficiency of the esterification process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in an acidic medium.

  • Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

  • Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) in the presence of a nucleophile.

Major Products Formed:

  • Oxidation: 1-ethyl-1H-imidazole-4-carboxylic acid.

  • Reduction: 1-ethyl-1H-imidazole-4-ol.

  • Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-ethyl-1H-imidazole-4-carboxylate has found applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: It has shown promise as a lead compound in the development of new therapeutic agents, particularly in the treatment of tuberculosis.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 1-ethyl-1H-imidazole-4-carboxylate exerts its effects involves its interaction with biological targets. The imidazole ring can coordinate with metal ions, which can disrupt essential biological processes in pathogens. Additionally, the carboxylate group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Ethyl 1-ethyl-1H-imidazole-4-carboxylate is structurally similar to other imidazole derivatives, such as:

  • Ethyl imidazole-4-carboxylate: Lacks the ethyl group at the 1-position.

  • 1-methyl-1H-imidazole-4-carboxylate: Contains a methyl group instead of an ethyl group at the 1-position.

  • 1-ethyl-1H-imidazole-5-carboxylate: The carboxylate group is at the 5-position instead of the 4-position.

Uniqueness: The presence of the ethyl group at the 1-position and the carboxylate ester at the 4-position gives this compound unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 1-ethylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-10-5-7(9-6-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKXHATZWFVXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665317
Record name Ethyl 1-ethyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675149-81-2
Record name Ethyl 1-ethyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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